

Ethyl 5-nitrobenzofuran-2-carboxylate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl 5-nitrobenzofuran-2-carboxylate*

Cat. No.: *B115105*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitrobenzofuran-2-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its rigid benzofuran core, coupled with the reactive nitro and ethyl ester functionalities, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **ethyl 5-nitrobenzofuran-2-carboxylate** as a strategic intermediate in the development of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 5-nitrobenzofuran-2-carboxylate** is presented in Table 1.

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 69604-00-8 | [1] |
| Molecular Formula | C ₁₁ H ₉ NO ₅ | [2] |
| Molecular Weight | 235.19 g/mol | [1] [2] |
| Appearance | Light yellow to light brown powder | ChemicalBook |
| Melting Point | 152-156 °C | [1] |
| Assay | ≥97% | [1] |
| SMILES | CCOC(=O)c1cc2cc(cc2o1)-- INVALID-LINK--=O | [1] |
| InChI | 1S/C11H9NO5/c1-2-16- 11(13)10-6-7-5-8(12(14)15)3- 4-9(7)17-10/h3-6H,2H2,1H3 | [1] |

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

A common and efficient method for the synthesis of **ethyl 5-nitrobenzofuran-2-carboxylate** involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.

Experimental Protocol

Reaction: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is heated to facilitate the condensation and cyclization to form the benzofuran ring system.

Materials:

- 5-Nitrosalicylaldehyde
- Ethyl bromoacetate
- Potassium carbonate (K₂CO₃)

- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of 5-nitrosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
- Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford **ethyl 5-nitrobenzofuran-2-carboxylate** as a light yellow solid.

Yield: This method typically provides good to excellent yields of the desired product.

Key Reactions and Transformations

The chemical versatility of **ethyl 5-nitrobenzofuran-2-carboxylate** stems from the reactivity of its nitro and ethyl ester groups.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, as the resulting ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate for further derivatization, particularly in the synthesis of pharmaceuticals.

Reaction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.

Materials:

- **Ethyl 5-nitrobenzofuran-2-carboxylate**

- 10% Palladium on carbon (Pd/C)
- Ethanol or Ethyl acetate (solvent)
- Hydrogen gas (H₂)

Procedure:

- Dissolve **ethyl 5-nitrobenzofuran-2-carboxylate** (1.0 eq) in ethanol in a hydrogenation vessel.
- Carefully add 10% Pd/C (5-10 mol%).
- Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
- Stir the reaction mixture vigorously at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-carboxylate.

Yield: This method generally provides high yields of the amino derivative.

Reactions of the Ethyl Ester Group

The ethyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.

Reaction: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Procedure:

- Dissolve **ethyl 5-nitrobenzofuran-2-carboxylate** in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).
- Heat the mixture to reflux and stir for 2-3 hours.
- After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the solid, wash with water, and dry to obtain 5-nitrobenzofuran-2-carboxylic acid.

Reaction: The ethyl ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using a suitable coupling agent (e.g., HATU, HOBT/EDC).

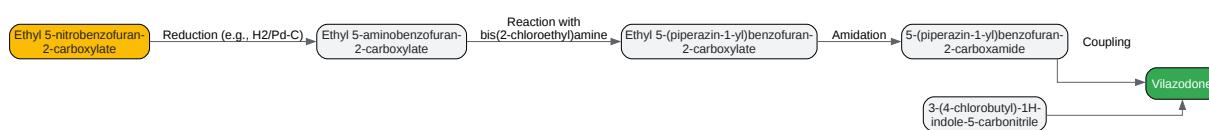
Application as a Building Block in Drug Discovery

Ethyl 5-nitrobenzofuran-2-carboxylate is a pivotal intermediate in the synthesis of various biologically active compounds.

Synthesis of Vilazodone

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT_{1A} receptor partial agonist.^[3] The synthesis of vilazodone utilizes a derivative of **ethyl 5-nitrobenzofuran-2-carboxylate** as a key intermediate.

The overall synthetic strategy involves the preparation of two key fragments, which are then coupled to form the final drug molecule. **Ethyl 5-nitrobenzofuran-2-carboxylate** serves as the precursor to one of these fragments.



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Synthetic workflow for Vilazodone.

Reaction: Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine to introduce the piperazine moiety.

Procedure:

- A mixture of ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a high-boiling solvent like 1-butanol is heated to reflux for 24-48 hours.
- The reaction mixture is then cooled, and the inorganic salts are filtered off.
- The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Reaction: The intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide is coupled with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to form vilazodone.[3]

Procedure:

- A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq), and a base such as potassium carbonate in a solvent like DMF is heated to around 100 °C overnight.[3]
- After cooling, the reaction mixture is poured into water to precipitate the crude product.[3]
- The precipitate is filtered, washed with water, and dried.[3]
- Purification by recrystallization or column chromatography affords pure vilazodone.[3]

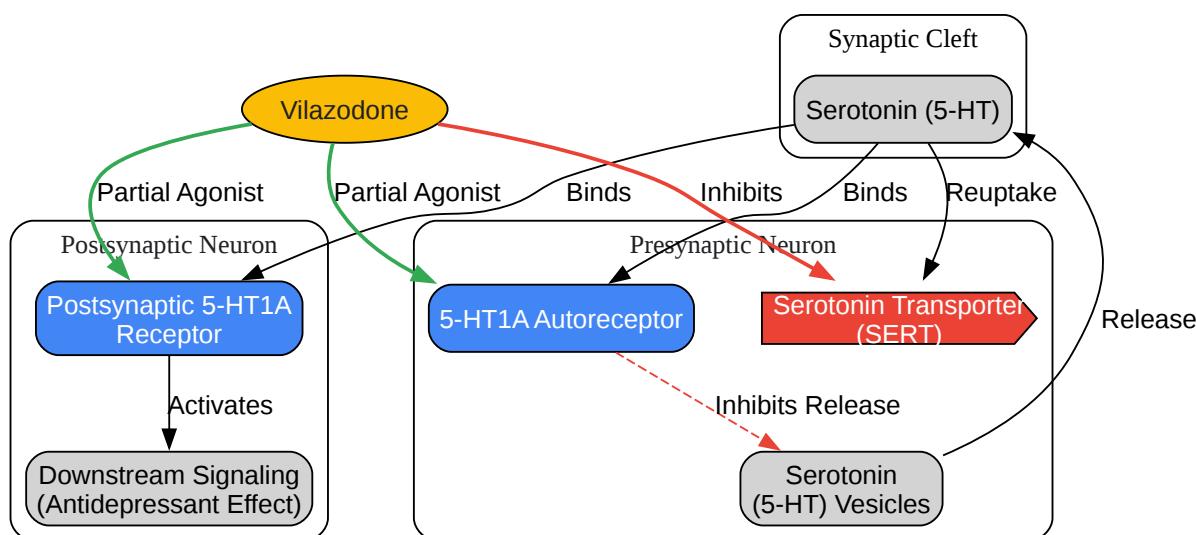
Potential as a Scaffold for Anti-inflammatory and Analgesic Agents

Benzofuran derivatives are known to exhibit anti-inflammatory and analgesic properties.[4][5]

The **ethyl 5-nitrobenzofuran-2-carboxylate** scaffold can be elaborated to synthesize novel

compounds with potential therapeutic applications in these areas. For instance, conversion of the ethyl ester to various amide derivatives has been a strategy to develop new anti-inflammatory agents.[6]

Vilazodone's antidepressant effect is attributed to its dual mechanism of action: selective serotonin reuptake inhibition (SSRI) and partial agonism at the 5-HT_{1A} receptor.[3]



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Mechanism of action of Vilazodone.

Spectroscopic Data

The structural characterization of **ethyl 5-nitrobenzofuran-2-carboxylate** is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |
|---------------------|---|
| ¹ H NMR | Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons of the benzofuran ring system. |
| ¹³ C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic and heterocyclic carbons of the benzofuran core. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-O-C stretching of the furan ring. |

Note: While specific spectral data with peak assignments are not provided here, they can be found in various chemical databases and literature sources.[\[5\]](#)[\[7\]](#)

Conclusion

Ethyl 5-nitrobenzofuran-2-carboxylate has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its utility is exemplified in the synthesis of the antidepressant drug vilazodone. The reactivity of its functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this important heterocyclic compound.

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